2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline
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Overview
Description
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features a piperazine ring substituted with an ethyl group and a quinoline ring substituted with a methyl and a methylsulfanyl group.
Preparation Methods
The synthesis of 2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that allows for the rapid assembly of complex molecules . Industrial production methods often involve the use of high-throughput parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the quinoline ring can be substituted with various functional groups.
Common Reagents and Conditions: Typical reagents include sulfonium salts, alkyl halides, and amines. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways . Additionally, the compound can inhibit specific enzymes, leading to changes in metabolic pathways and cellular processes .
Comparison with Similar Compounds
2-(4-Ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline can be compared with other similar compounds, such as:
Quetiapine: A widely used antipsychotic drug that also features a piperazine ring and a quinoline derivative.
2-(4-Methyl-piperazin-1-yl)-ethylamine: Another piperazine derivative with similar structural features.
2-(4-Phenylamino)piperazin-1-yl)-4-methylquinoline: A compound with a similar quinoline core but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-8-methylsulfanylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-4-19-8-10-20(11-9-19)16-12-13(2)14-6-5-7-15(21-3)17(14)18-16/h5-7,12H,4,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWULEDBPVHTKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC=C3SC)C(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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